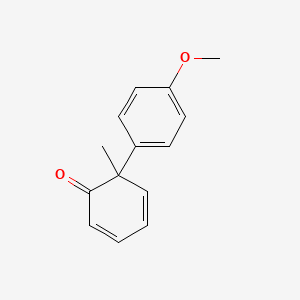
2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-6-methyl- is an organic compound that belongs to the class of cyclohexadienones This compound is characterized by the presence of a cyclohexadienone ring substituted with a methoxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-6-methyl- can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with acetone in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Oxidizing Agent: Hydrogen peroxide or potassium permanganate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanone ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl group.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide
Reduction Reagents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents
Major Products Formed
Oxidation Products: Quinones
Reduction Products: Cyclohexanones
Substitution Products: Halogenated or nitrated derivatives
Scientific Research Applications
2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-6-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-6-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways: Modulation of signaling pathways, such as oxidative stress response and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,3,6-trimethyl-
- 2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-2,5,6-trimethyl-
Uniqueness
2,4-Cyclohexadien-1-one, 6-(4-methoxyphenyl)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
62411-61-4 |
|---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-6-methylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H14O2/c1-14(10-4-3-5-13(14)15)11-6-8-12(16-2)9-7-11/h3-10H,1-2H3 |
InChI Key |
DXQZRARLNIPBSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC=CC1=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















